4-Cyclohexylcyclohexanol 4-Cyclohexylcyclohexanol 4-Cyclohexylcyclohexanol is a natural product found in Artemisia monosperma with data available.
Brand Name: Vulcanchem
CAS No.: 2433-14-9
VCID: VC2480828
InChI: InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2
SMILES: C1CCC(CC1)C2CCC(CC2)O
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol

4-Cyclohexylcyclohexanol

CAS No.: 2433-14-9

Cat. No.: VC2480828

Molecular Formula: C12H22O

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclohexylcyclohexanol - 2433-14-9

Specification

CAS No. 2433-14-9
Molecular Formula C12H22O
Molecular Weight 182.3 g/mol
IUPAC Name 4-cyclohexylcyclohexan-1-ol
Standard InChI InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2
Standard InChI Key AFKMHDZOVNDWLO-UHFFFAOYSA-N
SMILES C1CCC(CC1)C2CCC(CC2)O
Canonical SMILES C1CCC(CC1)C2CCC(CC2)O

Introduction

Structural Characteristics

Molecular Configuration

4-Cyclohexylcyclohexanol features two cyclohexyl rings connected at the 1-position, with a hydroxyl group attached at the 4-position of one ring . This arrangement creates a molecule with specific conformational possibilities due to the flexibility of cyclohexyl rings. The molecule's structure can be represented in both 2D and 3D formats, which are essential for understanding its spatial arrangement and potential interactions with other substances.

Stereochemistry

The compound can exist in different stereoisomeric forms, including cis and trans configurations. This stereochemical variation arises from the different possible orientations of the hydroxyl group relative to the cyclohexyl substituent . The stereochemistry significantly influences physical properties, reactivity patterns, and potential applications of 4-cyclohexylcyclohexanol.

Structural FeatureDescriptionSignificance
Molecular BackboneBicyclohexyl systemProvides structural rigidity and framework
Functional GroupHydroxyl at 4-positionCenter for chemical reactivity and hydrogen bonding
StereochemistryCis/trans isomerism possibleAffects three-dimensional structure and properties
Ring ConformationChair conformations predominantDetermines spatial arrangement and stability

Table 1: Key Structural Features of 4-Cyclohexylcyclohexanol and Their Significance

Chemical Identification

Nomenclature

The compound is systematically named 4-cyclohexylcyclohexanol according to IUPAC nomenclature rules, accurately describing a cyclohexanol with a cyclohexyl substituent at position 4 . Alternative names include [1,1'-Bicyclohexyl]-4-ol and [Bicyclohexyl]-4-ol, which emphasize the bicyclic nature of the compound's core structure.

Chemical Identifiers

Various chemical identifiers have been established for unambiguous identification of 4-cyclohexylcyclohexanol in chemical databases and scientific literature.

Identifier TypeValueReference System
CAS Registry Number2433-14-9Chemical Abstracts Service
IUPAC Standard InChIKeyAFKMHDZOVNDWLO-UHFFFAOYSA-NInternational Chemical Identifier
Molecular FormulaC12H22OChemical Composition
Molecular Weight182.3025 g/molAtomic Mass Units

Table 2: Chemical Identifiers for 4-Cyclohexylcyclohexanol

Physical Properties

Physical State and Appearance

4-Cyclohexylcyclohexanol exists as a solid at ambient conditions, as confirmed by the spectroscopic analysis methods employed in its characterization . The physical state is significant for handling, storage, and application considerations of this compound.

Spectroscopic Properties

The infrared spectroscopic profile of 4-cyclohexylcyclohexanol has been documented using split mull techniques, providing valuable insights into its molecular vibrations and functional group characteristics .

Spectroscopic RegionMedium UsedWavenumber Range (cm⁻¹)
Higher FrequencyFluorolube3800-1330
Lower FrequencyMineral Oil1330-400

Table 3: IR Spectroscopic Analysis Conditions for 4-Cyclohexylcyclohexanol

Synthesis Methods

Biphenyl-Based Synthesis

One documented approach for synthesizing 4-cyclohexylcyclohexanol involves using biphenyl as the starting material . This synthetic pathway produces a mixture of cis and trans isomers. The process likely involves several steps, beginning with the hydrogenation of biphenyl's aromatic rings to form bicyclohexyl, followed by selective functionalization to introduce the hydroxyl group at the 4-position.

Reduction of 4-Cyclohexylcyclohexanone

Another logical synthetic route to 4-cyclohexylcyclohexanol involves the reduction of 4-cyclohexylcyclohexanone . This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereoselectivity of the reduction process and consequently the ratio of stereoisomers in the product.

Synthetic ApproachStarting MaterialPotential ReagentsStereochemical Outcome
Biphenyl HydrogenationBiphenylH₂, metal catalystsCis-trans mixture
Ketone Reduction4-CyclohexylcyclohexanoneNaBH₄, LiAlH₄Reagent-dependent stereoselectivity

Table 4: Comparative Analysis of Synthetic Approaches to 4-Cyclohexylcyclohexanol

Spectroscopic Characterization

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Type
O-H3300-3400Stretching
C-H (cyclohexyl)2850-2950Stretching
C-O1050-1150Stretching
C-H1350-1480Bending

Table 5: Expected IR Absorption Bands for 4-Cyclohexylcyclohexanol Based on Functional Groups

Data Formats and Accessibility

The spectroscopic data for 4-cyclohexylcyclohexanol is available in multiple formats, enhancing accessibility for research and identification purposes . These formats include original hardcopy spectrum scans, digitized spectrum images, SVG format spectrum images, and JCAMP-DX format downloads, providing researchers with versatile options for examining the compound's spectroscopic fingerprint.

Chemical Reactivity

Hydroxyl Group Reactions

As a secondary alcohol, 4-cyclohexylcyclohexanol can participate in various chemical transformations centered around the hydroxyl functionality. These reactions expand the synthetic utility of the compound and its potential applications.

Reaction TypeReagentsProduct TypeReaction Mechanism
OxidationPCC, PDC, TEMPO4-CyclohexylcyclohexanoneHydrogen abstraction
EsterificationCarboxylic acids, acid chloridesEstersNucleophilic acyl substitution
EtherificationAlkyl halides, baseEthersSN2 displacement
DehydrationStrong acids, heatBicyclohexyl alkenesE1/E2 elimination

Table 6: Potential Chemical Transformations of 4-Cyclohexylcyclohexanol

Catalytic Transformations

Advanced catalytic systems could potentially be applied to transform 4-cyclohexylcyclohexanol. Recent research has demonstrated that mesoporous H-Beta catalysts modified with copper and nickel have shown effectiveness in selective oxidation reactions of cyclic compounds . The H-Beta/Cu/Ni (15%) catalyst, for example, has demonstrated exceptional conversion (98.5%) and selectivity (100%) in the oxidation of cyclohexene under optimized conditions . Adapting such catalytic systems could provide efficient methods for selective transformation of 4-cyclohexylcyclohexanol.

Structural Analogs and Derivatives

4-Cyclohexylcyclohexanone

4-Cyclohexylcyclohexanone (C12H20O) represents a closely related compound to 4-cyclohexylcyclohexanol, differing only in the functional group at the 4-position . This ketone analog shares the bicyclohexyl backbone but features a carbonyl group instead of a hydroxyl group.

Property4-Cyclohexylcyclohexanol4-Cyclohexylcyclohexanone
Molecular FormulaC12H22OC12H20O
Molecular Weight182.3025 g/mol180.29 g/mol
Functional GroupHydroxyl (-OH)Carbonyl (C=O)
CAS Registry Number2433-14-992-68-2
IUPAC Standard InChIInChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10InChI=1S/C12H20O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10

Table 7: Comparative Analysis of 4-Cyclohexylcyclohexanol and Its Ketone Analog

Alkylated Derivatives

Patent literature describes compounds classified as 4-(4'-alkylcyclohexyl)cyclohexanol, which represent alkylated derivatives of 4-cyclohexylcyclohexanol . These derivatives feature alkyl chains attached to the 4'-position of the second cyclohexyl ring, creating a family of compounds with potentially varied physical properties and applications in specialized fields.

Application AreaRelevant PropertyPotential Role
Liquid CrystalsRigid bicyclic frameworkStructural component in display technologies
Organic SynthesisHydroxyl functionalityVersatile intermediate for complex molecules
Material ScienceConformational propertiesComponent in specialty polymers and composites
Pharmaceutical ResearchStereochemically defined scaffoldPotential building block for bioactive compounds

Table 8: Potential Application Areas for 4-Cyclohexylcyclohexanol and Their Rationale

Research Limitations and Future Directions

Current Knowledge Gaps

Research AreaCurrent StatusPotential Investigation
Physical CharacterizationLimited data availableDetermine complete solubility profile, thermal properties
Spectroscopic AnalysisIR data availableComplete NMR, MS, and UV-Vis characterization
Synthetic MethodologyBasic approaches mentionedDevelop stereoselective synthesis methods
Application DevelopmentTheoretical possibilitiesExplore specific applications experimentally
Structure-Property RelationshipsMinimal informationCorrelate stereochemistry with physical properties

Table 9: Research Gaps and Future Research Opportunities for 4-Cyclohexylcyclohexanol

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